[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
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Overview
Description
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine: is a chemical compound that features a pyrazole ring attached to an oxolane ring, with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Oxolane Ring: The oxolane ring can be introduced via a cyclization reaction involving a suitable diol and an appropriate leaving group.
Introduction of the Methanamine Group: The methanamine group can be added through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding dihydropyrazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Dihydropyrazole derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane ring provides additional steric and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Similar to pyrazole, imidazole derivatives also possess a five-membered ring with two nitrogen atoms.
Thiophene Derivatives: Thiophene derivatives contain a sulfur atom in the five-membered ring and are used in medicinal chemistry for their diverse therapeutic properties.
Uniqueness
What sets [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine apart is its combination of a pyrazole ring with an oxolane ring and a methanamine group
Properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9-7(4-10)2-3-13-9/h5-7,9H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDZDZDSASPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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